Methyl icosa-8,11,14-trienoate

Cyclooxygenase Prostaglandin Eicosanoid

Methyl icosa-8,11,14-trienoate (CAS 21061-10-9; synonyms: methyl dihomo-γ-linolenate, DGLA methyl ester, Fame 20:3n-6) is the methyl ester derivative of dihomo-γ-linolenic acid, a 20-carbon omega-6 polyunsaturated fatty acid bearing three cis double bonds at positions 8, 11, and 14. As a fatty acid methyl ester (FAME), it is employed as an analytical reference standard (available at ≥99% purity) for gas chromatographic identification and quantification of DGLA in biological matrices, and as a lipophilic prodrug form for formulation into dietary and experimental supplementation regimens.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
Cat. No. B12509988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl icosa-8,11,14-trienoate
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)OC
InChIInChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3
InChIKeyQHATYOWJCAQINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl icosa-8,11,14-trienoate (DGLA Methyl Ester): A Strategic n-6 PUFA Methyl Ester at the Eicosanoid Branch Point


Methyl icosa-8,11,14-trienoate (CAS 21061-10-9; synonyms: methyl dihomo-γ-linolenate, DGLA methyl ester, Fame 20:3n-6) is the methyl ester derivative of dihomo-γ-linolenic acid, a 20-carbon omega-6 polyunsaturated fatty acid bearing three cis double bonds at positions 8, 11, and 14 [1]. As a fatty acid methyl ester (FAME), it is employed as an analytical reference standard (available at ≥99% purity) for gas chromatographic identification and quantification of DGLA in biological matrices, and as a lipophilic prodrug form for formulation into dietary and experimental supplementation regimens . Biochemically, this compound occupies the critical junction between γ-linolenic acid (18:3 n-6) and arachidonic acid (20:4 n-6) in the n-6 PUFA cascade, serving as the obligate precursor for the 1-series prostaglandins, including the anti-inflammatory prostaglandin E1 (PGE1) [2].

Why Methyl icosa-8,11,14-trienoate Cannot Be Replaced by Methyl γ-Linolenate or Methyl Arachidonate


Substituting methyl icosa-8,11,14-trienoate with its closest in-class analogs—methyl γ-linolenate (GLA methyl ester, 18:3 n-6) or methyl arachidonate (AA methyl ester, 20:4 n-6)—is scientifically invalid because these three methyl esters occupy distinct, non-interchangeable positions in the n-6 PUFA metabolic cascade with divergent eicosanoid outputs. Methyl γ-linolenate is a substrate for elongase but not directly for cyclooxygenase (COX), while methyl arachidonate is metabolized by COX-1 and COX-2 to yield predominantly pro-inflammatory 2-series prostaglandins (PGE2) [1]. In contrast, methyl icosa-8,11,14-trienoate (DGLA methyl ester) is uniquely positioned as the immediate precursor of the anti-inflammatory 1-series prostaglandins (PGE1) and competes directly with arachidonic acid for COX enzymes, thereby inhibiting the production of pro-inflammatory eicosanoids [1][2]. For any experimental system where the biological readout depends on the ratio of PGE1 to PGE2 synthesis, on COX-1 versus COX-2 substrate preference, or on DGLA-specific biomarker identification, generic substitution with a different chain-length or double-bond methyl ester will produce mechanistically different and potentially opposite results. The quantitative evidence below substantiates this non-substitutability.

Quantitative Differentiation Evidence for Methyl icosa-8,11,14-trienoate Versus Closest Analogs


DGLA Versus Arachidonic Acid: Differential Substrate Preference of COX-1 and COX-2 Determines Prostaglandin Output

In a direct head-to-head kinetic comparison using purified recombinant human COX-1 and COX-2, DGLA and arachidonic acid (AA) exhibited similar Km and Vmax values for COX-2, indicating comparable affinity and turnover. However, COX-1 displayed a marked preference for AA over DGLA, metabolizing AA at a significantly higher rate [1]. When cellular DGLA/AA ratios were elevated to approximately 2.8 via desaturase inhibition, this enrichment partially offset COX-1's preference for AA, resulting in increased PGE1 synthesis concomitant with decreased PGE2 formation [1]. This differential enzyme selectivity means that methyl icosa-8,11,14-trienoate (as the esterified form of DGLA) cannot be replaced by methyl arachidonate in any experiment designed to interrogate COX-1-mediated eicosanoid biosynthesis or to shift the PGE1/PGE2 balance toward an anti-inflammatory profile.

Cyclooxygenase Prostaglandin Eicosanoid

Prostaglandin Biosynthesis Rate: Native Eicosatrienoic Acid Outperforms Methyl-Branched Isomers by 1.5- to 4-Fold

A systematic structure-activity study using microsomes from bovine vesicular glands compared the enzymatic conversion of native eicosa-8,11,14-trienoic acid (the free acid parent of the target compound) against seven methyl-branched isomers. Native eicosa-8,11,14-trienoic acid exhibited a Km of 224 µM and Vmax of 4.62 nmol/min/mg protein for prostaglandin synthetase [1]. The enzyme converted the native (unbranched) substrate to prostaglandins 3.6 times faster than the 5-methyl branched isomer, despite the 5-methyl isomer binding the enzyme twice as firmly [1]. When the methyl branch was positioned at carbons 10, 13, 17, 18, or 19, prostaglandin formation rates dropped to less than 25% of the native substrate rate [1]. This demonstrates that the specific double-bond geometry and unbranched chain of 8,11,14-eicosatrienoic acid are critical structural determinants for enzymatic conversion efficiency—any branched-chain analog or positional isomer will suffer substantially reduced prostaglandin biosynthetic capacity.

Prostaglandin Substrate specificity Kinetics

Validated Clinical Biomarker: Methyl 8,11,14-Eicosatrienoate in a Predictive Panel for Gliclazide Efficacy in Type 2 Diabetes

In a pseudotargeted GC-MS serum metabolomics study of 90 newly diagnosed type 2 diabetes mellitus (T2DM) patients treated with gliclazide modified-release monotherapy for 16 weeks, a four-biomarker panel was identified that distinguished treatment responders from non-responders with very good prediction ability [1]. Methyl 8,11,14-eicosatrienoate was one of only four biomarkers in this panel—alongside HbA1c, 5,8,11,14,17-eicosapentaenoic acid, and methyl hexadecanoate [1]. No other fatty acid methyl esters (e.g., methyl linoleate, methyl oleate, methyl arachidonate, or methyl stearate) appeared in this predictive panel, indicating a specific association of serum methyl DGLA levels with sulfonylurea treatment suitability in T2DM patients [1][2]. This patent-backed biomarker application (CN109682909A) establishes methyl 8,11,14-eicosatrienoate as a non-substitutable component in a clinically validated predictive diagnostic tool [2].

Biomarker Type 2 diabetes Personalized medicine

Methyl Ester Formulation Advantage: Enhanced Lipid Solubility Over Free Acid for Dietary and Supplement Applications

Methyl icosa-8,11,14-trienoate (methyl DGLA) is specifically formulated as the methyl ester to overcome the physicochemical limitations of the free acid, dihomo-γ-linolenic acid. While the free acid form has higher aqueous solubility, the methyl ester offers reduced water solubility and greater lipid solubility, making it significantly more amenable for the formulation of DGLA-containing diets, dietary supplements, and lipid-based delivery systems [1]. Commercial suppliers consistently specify this differential formulation advantage: the methyl ester enables homogeneous incorporation into lipid matrices, experimental diets, and oil-based nutraceutical preparations where the free acid would phase-separate or exhibit poor miscibility . This esterification strategy is paralleled across other PUFA methyl esters but is specifically validated for DGLA-containing formulations targeting inflammatory disorders [1].

Formulation Solubility Dietary supplement

Distinct GC Retention Index Enables Unambiguous Chromatographic Identification Among Co-Eluting C20 FAMEs

Methyl (E,E,E)-8,11,14-eicosatrienoate has a documented Kovats retention index of 2249 on the SE-30 non-polar stationary phase [1]. This value provides unambiguous chromatographic identification among closely related C20 fatty acid methyl esters that may co-elute under standard GC conditions. For comparison, methyl arachidonate (20:4 n-6, all-cis-5,8,11,14) and methyl eicosapentaenoate (20:5 n-3, all-cis-5,8,11,14,17) exhibit distinct retention indices reflecting their different degrees of unsaturation and double-bond positions. The availability of a validated Kovats index for methyl 8,11,14-eicosatrienoate ensures that analytical laboratories can confirm compound identity and purity using retention index matching—a requirement for ISO/IEC 17025-compliant analytical workflows [1]. Commercial suppliers (e.g., Sigma-Aldrich, Cayman Chemical) routinely provide this compound as a certified ≥98–99% pure FAME standard specifically for GC and GC-MS applications .

Gas chromatography Retention index Analytical standard

Platelet Anti-Aggregation: DGLA as a Stable Precursor to PGE1 Distinct from Prostaglandin-Based Anti-Platelet Agents

US Patent 4097602 discloses a method for inhibiting blood platelet aggregation via oral or parenteral administration of all-cis-8,11,14-eicosatrienoic acid (DGLA), distinguishing this compound from PGE1 and other prostaglandin-based anti-aggregation agents on the basis of metabolic stability [1]. The patent explicitly states that PGE1's anti-aggregating properties are rapidly destroyed during pulmonary circulation by 15-hydroxyprostaglandin dehydrogenase, and PGE1 is susceptible to auto-oxidation to inactive forms [1]. In contrast, all-cis-8,11,14-eicosatrienoic acid serves as a metabolically stable precursor that can be converted to PGE1 in target tissues, avoiding first-pass pulmonary inactivation [1]. The methyl ester form (methyl DGLA) provides a lipophilic prodrug that can be further formulated for controlled release or dietary administration. This differentiates DGLA-based platelet modulation strategies from those relying on pre-formed prostaglandins or other fatty acids.

Platelet aggregation Thrombosis Prostaglandin

Validated Application Scenarios for Methyl icosa-8,11,14-trienoate Based on Quantitative Differentiation Evidence


COX-1/COX-2 Substrate Selectivity Assays Requiring Distinct PGE1 vs. PGE2 Eicosanoid Readouts

In recombinant or cell-based cyclooxygenase assays aimed at distinguishing COX-1 from COX-2 substrate preference, methyl icosa-8,11,14-trienoate (as the DGLA source) is mandatory. It is the only FAME that, upon hydrolysis to the free acid, serves as a COX-2-favored substrate yielding anti-inflammatory PGE1, while being a poor COX-1 substrate. Substituting with methyl arachidonate would switch the primary prostaglandin output to pro-inflammatory PGE2 and eliminate the differential COX-1/COX-2 signal . This application directly leverages the differential COX isoform metabolism documented by Levin et al. (2002).

Prostaglandin Synthetase Enzymology Studies Requiring Optimal Native Substrate Kinetics

For enzymologists characterizing prostaglandin synthetase (cyclooxygenase) kinetics, the native unbranched 8,11,14-eicosatrienoate backbone is essential. The documented Km (224 µM) and Vmax (4.62 nmol/min/mg protein) for the native substrate, along with its 3.6-fold conversion-rate advantage over the 5-methyl branched isomer, establish this compound as the kinetically optimal substrate . Methyl-branched isomers or positionally modified analogs—which may appear as cheaper alternatives—exhibit severely compromised Vmax values (<25% of native for most branch positions) . This evidence directly addresses procurement decisions where substrate lot-to-lot consistency and maximal enzymatic turnover are critical.

Clinical Metabolomics and Personalized Diabetes Medicine: Predictive Biomarker Panel Component

In clinical metabolomics laboratories developing or validating LC-MS/GC-MS assays for personalized sulfonylurea therapy in type 2 diabetes, methyl 8,11,14-eicosatrienoate is a non-substitutable biomarker. It is one of only four serum metabolites (together with HbA1c, eicosapentaenoic acid, and methyl hexadecanoate) that formed a validated predictive panel for gliclazide treatment suitability . No other fatty acid methyl ester (including methyl linoleate, methyl oleate, methyl palmitate, or methyl arachidonate) substituted into this panel has demonstrated equivalent predictive performance . The patent CN109682909A further protects this specific biomarker combination for diagnostic kit development .

Dietary Supplement and Experimental Diet Formulation Requiring Homogeneous Lipid-Phase Incorporation

For nutraceutical manufacturers and nutrition researchers formulating DGLA-enriched experimental diets, the methyl ester form is explicitly recommended over the free acid due to its greater lipid miscibility and amenability to homogeneous incorporation into lipid-based delivery systems . This is the standard esterification strategy validated across commercial FAME suppliers, and the methyl ester is the form supplied as a certified standard (≥98% purity) in ethanol solution for direct use in formulation .

Quote Request

Request a Quote for Methyl icosa-8,11,14-trienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.